11-Bromoundecanoyl chloride
Overview
Description
11-Bromoundecanoyl chloride is an organic compound with the molecular formula C11H20BrClO. It is a derivative of undecanoic acid, where the terminal carboxylic acid group is converted to an acyl chloride and a bromine atom is attached to the terminal carbon. This compound is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Bromoundecanoyl chloride is typically synthesized from 11-bromoundecanoic acid. The most common method involves the reaction of 11-bromoundecanoic acid with thionyl chloride. The reaction is carried out by adding thionyl chloride to 11-bromoundecanoic acid in a round-bottom flask, followed by refluxing the mixture at 70°C for several hours. The excess thionyl chloride is then removed under reduced pressure to yield this compound as a clear oil .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 11-Bromoundecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 11-bromoundecanol using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran at low temperatures.
Coupling Reactions: Organometallic reagents like Grignard reagents or organolithium compounds are used under inert atmosphere conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Coupled Products: Formed from coupling reactions with organometallic reagents.
Scientific Research Applications
11-Bromoundecanoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including surfactants and polymers.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: In the development of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11-bromoundecanoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The bromine atom can also participate in substitution reactions, further diversifying the range of products that can be synthesized.
Comparison with Similar Compounds
11-Bromoundecanoic Acid: The precursor to 11-bromoundecanoyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride.
11-Bromoundecanol: The reduced form of this compound, containing a hydroxyl group instead of an acyl chloride.
11-Chloroundecanoyl Chloride: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to the presence of both an acyl chloride group and a bromine atom, which provides distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
11-bromoundecanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrClO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHOIFRYXGBPRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065975 | |
Record name | Undecanoyl chloride, 11-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15949-84-5 | |
Record name | 11-Bromoundecanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15949-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecanoyl chloride, 11-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecanoyl chloride, 11-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Undecanoyl chloride, 11-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-bromoundecanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-Bromoundecanoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD9K54G92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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